2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile typically involves the reaction of phenylselenium bromide with malononitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the selenazolidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various selenoxide, selenide, and substituted selenazolidine derivatives.
Scientific Research Applications
2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant and anticancer properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3-Phenyl-1,3-thiazolidin-2-ylidene)malononitrile: This compound is similar in structure but contains sulfur instead of selenium.
2-(4-oxo-3-Phenyl-1,3-oxazolidin-2-ylidene)malononitrile: This compound contains oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile imparts unique chemical properties, such as enhanced reactivity and potential biological activity. Selenium-containing compounds are often more effective as antioxidants and have distinct electronic properties compared to their sulfur and oxygen analogs .
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-1,3-selenazolidin-2-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3OSe/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPGYKDMZBXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C#N)[Se]1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3OSe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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